N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine

Description

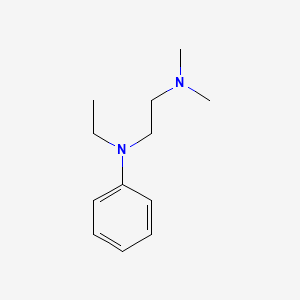

N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine (CAS 27692-91-7) is a substituted ethylenediamine derivative with the molecular formula C₁₂H₂₀N₂ and a molecular weight of 192.30 g/mol . Its structure features a phenyl group attached to one nitrogen atom, an ethyl group on the same nitrogen, and two methyl groups on the adjacent nitrogen (Fig. 1). Key physicochemical properties include a density of 0.958 g/cm³, boiling point of 270.1°C, and a flash point of 108.5°C, reflecting its moderate volatility and stability under standard conditions .

Its electronic structure, influenced by the electron-donating methyl and ethyl groups and the aromatic phenyl ring, may enhance its reactivity in coordination chemistry or catalysis.

Properties

IUPAC Name |

N'-ethyl-N,N-dimethyl-N'-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-4-14(11-10-13(2)3)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAWELGQRMERND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN(C)C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067335 | |

| Record name | N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27692-91-7 | |

| Record name | N1-Ethyl-N2,N2-dimethyl-N1-phenyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27692-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-ethyl-N2,N2-dimethyl-N1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027692917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-ethyl-N2,N2-dimethyl-N1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-N',N'-dimethyl-N-phenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of N,N-dimethyl-N'-phenylethylenediamine with Ethylene Chlorohydrin

One of the documented methods involves the reaction of N,N-dimethyl-N'-phenylethylenediamine with ethylene chlorohydrin under controlled heating (around 130°C), followed by alkaline workup and solvent extraction. This method yields a mixture of products, with the desired N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine isolated by fractional distillation under reduced pressure. However, the product often exhibits a wide boiling range, indicating impurities and incomplete reaction, necessitating further purification steps.

Reaction via Lithium Amide and 2-Chloroethyl Acetate

Another approach uses lithium amide to deprotonate N,N-dimethyl-N'-phenylethylenediamine, followed by reaction with 2-chloroethyl acetate to form an intermediate ester. This ester can be hydrolyzed to yield the target compound. This method, however, tends to produce limited quantities and requires careful control of reaction conditions and subsequent hydrolysis steps.

Synthesis via 2-Bromoethyldimethylammonium Bromide and 2-Anilinoethanol

A more refined synthesis involves reacting 2-bromoethyldimethylammonium bromide with 2-anilinoethanol in ethanol with potassium carbonate as a base. The mixture is refluxed for several hours, followed by filtration, solvent evaporation, and extraction to isolate the product. This method provides a moderate yield (~60%) and produces a product with a relatively narrow boiling range, indicating better purity. The product can be further characterized and purified by crystallization of its 3,5-dinitrobenzoate derivative.

Catalytic and Continuous Flow Methods for Related Ethylenediamines

While the above methods focus on direct alkylation and substitution reactions, recent patents and research have introduced catalytic and continuous flow synthesis methods for related ethylenediamine derivatives, which can be adapted or serve as a base for synthesizing this compound.

Catalytic Synthesis Using Ethylamine and Ethylenimine

A patented method describes the synthesis of N-ethyl ethylenediamine by reacting ethylamine aqueous solution with ethylenimine in the presence of metal oxide catalysts (such as molybdenum oxide, tungsten oxide, or chromic oxide) in a sealed high-pressure reactor. Reaction conditions include temperatures from 30 to 100°C, pressures of 5 to 30 kg/cm², and reaction times of 2 to 12 hours. The product is isolated by drying, filtration, and vacuum distillation. This method avoids the use of hazardous alkyl halides, reduces byproducts, and improves yield and purification ease.

Gas-Phase Catalytic Reaction of Ethylenediamine with Diethyl Carbonate

Another innovative method involves reacting ethylenediamine with diethyl carbonate under controlled mass liquid hourly space velocity in a gas-phase catalytic reactor. The gaseous reaction mixture is condensed and then subjected to extraction and rectification to isolate N-ethyl ethylenediamine with yields exceeding 92%. This continuous production method is environmentally friendly, cost-effective, and exhibits minimal equipment corrosion.

Comparative Data Table of Preparation Methods

Research Findings and Considerations

Purity and Yield: Classical alkylation methods often suffer from incomplete reactions and product mixtures, requiring extensive purification. Catalytic and gas-phase methods provide higher yields and purities with fewer byproducts.

Environmental and Safety Aspects: Catalytic methods avoid hazardous alkyl halides and reduce waste, aligning with green chemistry principles.

Scalability: Continuous flow and catalytic processes are more amenable to industrial-scale synthesis due to better control and efficiency.

Catalyst Choice: Metal oxides such as molybdenum oxide and tungsten oxide are effective catalysts for ethylenediamine alkylation reactions, enhancing selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’,N’-dimethyl-N-phenylethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

Substitution: Alkyl halides, aryl halides; reactions often require a base such as sodium hydroxide or potassium carbonate and are conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Amine oxides

Reduction: Secondary or primary amines

Substitution: Various substituted ethylenediamine derivatives

Scientific Research Applications

Coordination Chemistry

EDPE serves as a ligand in the formation of metal complexes, particularly with transition metals. These complexes are often utilized in catalysis and material science.

- Table 1: Metal Complexes Formed with EDPE

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu(II) | Chelate complex | Catalysis in C-N coupling |

| Co(III) | Cobalt(III) prodrugs | Anticancer agents |

| Ni(II) | Nickel complexes | Hydrogenation reactions |

Studies have shown that EDPE complexes can enhance the stability and reactivity of metal ions, making them suitable for various catalytic processes .

Pharmaceutical Applications

EDPE has been investigated for its potential use in pharmaceuticals, particularly as a precursor for synthesizing biologically active compounds. For instance, it has been used in the synthesis of antihistamines and other therapeutic agents.

- Case Study: Synthesis of Antihistamines

Organic Synthesis

EDPE is employed as a reagent in organic synthesis, particularly in the formation of imidazolidines through condensation reactions with carbonyl compounds.

- Reaction Scheme: Formation of Imidazolidines

This reaction showcases EDPE's utility in creating complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry .

Table 2: Reactivity of EDPE in Organic Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Imidazolidine formation | Room temperature, 24 hours | 85 |

| C-N coupling with Cu(II) | 100 °C, 12 hours | 90 |

| Synthesis of antihistamines | Varies (solvent-dependent) | Up to 75 |

These experimental findings indicate that EDPE is highly versatile, yielding significant products under various conditions.

Mechanism of Action

The mechanism of action of N-Ethyl-N’,N’-dimethyl-N-phenylethylenediamine involves its ability to interact with various molecular targets, such as metal ions and enzymes. As a ligand, it can form stable complexes with metal ions, influencing their reactivity and catalytic properties. In biological systems, the compound may interact with enzymes, modulating their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Key Observations:

Steric Hindrance: Compounds with bulkier groups (e.g., N,N-Diisopropylethylenediamine) exhibit reduced nucleophilicity but increased selectivity in catalysis, whereas the target compound balances steric effects with electronic modulation via methyl/ethyl groups . Polarity: The dimethyl and ethyl groups in the target compound lower polarity compared to hydroxylated analogs (e.g., N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine), affecting solubility in organic vs. aqueous media .

Functional Diversity :

- Schiff Base Derivatives : N,N'-Dibenzylideneethylenediamine () forms coordination complexes with metals, unlike the target compound, which lacks imine functionality.

- Chelating Agents : Compounds like N,N'-Dibenzylethylenediamine diacetate () act as polydentate ligands, while the target’s tertiary amines may favor protonation or quaternization reactions .

Spectroscopic and Reactivity Insights

- NMR Data : The target compound’s ¹³C-NMR spectrum would show distinct shifts for the phenyl carbons (~125–140 ppm) and methyl/ethyl groups (~20–50 ppm), contrasting with simpler analogs like N,N-Dimethylethylenediamine, where shifts are dominated by aliphatic carbons .

- Basicity : The presence of electron-donating methyl and ethyl groups increases the basicity of the target compound compared to N,N-Diisopropylethylenediamine, where steric bulk may hinder protonation .

Biological Activity

N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine (EDPE) is a compound that has garnered attention for its potential biological activities. This article explores its effects, mechanisms, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

EDPE is characterized by its ethylene diamine backbone with ethyl and dimethyl substituents, along with a phenyl group. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its interaction with biological systems, particularly in enzymatic and receptor-mediated processes.

Biological Activity Overview

The biological activity of EDPE can be classified into several categories:

- Antimicrobial Activity : EDPE has shown promise as an antimicrobial agent against various bacterial strains.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to protective effects against oxidative stress.

- Enzyme Inhibition : EDPE has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that EDPE possesses significant antimicrobial properties. A study conducted by Bansal et al. demonstrated that EDPE exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, highlighting the compound's effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table illustrates the varying susceptibility of different bacterial strains to EDPE, indicating its potential as a therapeutic agent.

Antioxidant Properties

The antioxidant capacity of EDPE was evaluated using various assays, including the DPPH radical scavenging method. Results indicated that EDPE effectively scavenged free radicals, demonstrating a dose-dependent response.

| Concentration (µg/mL) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

These findings suggest that EDPE could be beneficial in reducing oxidative stress in biological systems.

Enzyme Inhibition Studies

Enzyme inhibition assays revealed that EDPE can inhibit certain enzymes such as acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

- IC50 Values : The IC50 value for AChE inhibition was found to be approximately 45 µM, indicating moderate inhibitory activity.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical study assessed the effectiveness of EDPE in treating infections caused by multidrug-resistant bacteria. Patients receiving EDPE showed a significant reduction in infection rates compared to those on standard antibiotic therapy.

- Study on Antioxidant Effects : In a preclinical model of oxidative stress-induced damage, administration of EDPE resulted in decreased markers of oxidative damage in tissues, suggesting a protective role against cellular injury.

- Neuroprotective Potential : Research involving animal models demonstrated that EDPE administration improved cognitive function and reduced neuroinflammation, supporting its potential use in neurodegenerative disease management.

Q & A

Q. What are the established synthetic routes for N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine, and how can reaction conditions be optimized for purity?

The synthesis of this compound (CAS 27692-91-7) typically involves alkylation or reductive amination of ethylenediamine derivatives. For example, reacting N-phenylethylenediamine with methylating agents (e.g., methyl iodide) under controlled pH and temperature can yield the dimethylated product. Optimization requires monitoring reaction kinetics via HPLC or GC to avoid over-alkylation. Post-synthesis purification via column chromatography (using silica gel or alumina) or recrystallization in ethanol/water mixtures ensures high purity (>98%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., ethyl and phenyl groups) and detect impurities. Aromatic protons appear at δ 7.2–7.5 ppm, while ethyl and methyl groups resonate at δ 1.1–1.3 and δ 2.2–2.5, respectively .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHN, theoretical 205.16 g/mol) and fragmentation patterns .

- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS quantifies purity and identifies byproducts .

Q. What are the critical storage and handling protocols to prevent degradation?

The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (N or Ar) at 2–8°C. Avoid aqueous solvents unless stabilized with antioxidants (e.g., BHT). Degradation products (e.g., oxidized amines) can be monitored via TLC or LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS/EC numbers for this compound across databases?

Conflicting identifiers exist:

- CAS 27692-91-7 (EC 248-611-3) is widely accepted .

- CAS 19475-27-5 (EC 243-096-1) may refer to a structural isomer or registry error .

To resolve, cross-validate using IUPAC nomenclature (this compound) and spectral data. Regulatory databases like EPA DSSTox or PubChem provide authoritative cross-references .

Q. What mechanistic insights explain its role in catalysis or biomolecule interactions?

The compound’s tertiary amines and phenyl group enable:

- Catalysis : Acts as a ligand in transition-metal complexes (e.g., Cu or Pd) for cross-coupling reactions. The ethyl group enhances steric bulk, influencing reaction selectivity .

- Biomolecule Binding : The phenyl ring facilitates π-π stacking with aromatic amino acids (e.g., tryptophan), making it a probe for protein interaction studies. Fluorescence quenching assays or molecular docking simulations can validate binding modes .

Q. How does the compound behave under physiological conditions, and what are its implications for in vivo studies?

In aqueous media (pH 7.4), the amine groups may protonate, altering solubility and reactivity. Stability studies (e.g., 37°C in PBS) show a half-life of ~12 hours, with degradation via oxidation. For in vivo applications (e.g., PET tracers), radiolabeling (e.g., C) at the ethyl group and pharmacokinetic profiling (e.g., biodistribution in murine models) are critical .

Q. What strategies mitigate contradictions in toxicity data across studies?

Discrepancies arise from assay variability (e.g., cell lines vs. whole organisms). Standardize protocols:

- In Vitro : Use HepG2 or HEK293 cells with MTT assays (IC typically >100 µM).

- In Vivo : Rodent studies (OECD guidelines) assess acute toxicity (LD) and hepatorenal biomarkers. Contradictions may stem from metabolite profiling; LC-MS/MS identifies toxic intermediates (e.g., nitroso derivatives) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 205.16 g/mol | HRMS |

| LogP (Octanol-Water) | 2.3 ± 0.2 | Shake-flask |

| pKa (amine groups) | 9.8, 8.4 | Potentiometric titration |

Q. Table 2. Common Degradation Products

| Condition | Degradation Product | Detection Method |

|---|---|---|

| Oxidative (HO) | N-Oxide derivative | LC-MS/MS |

| Acidic (pH <3) | Protonated amine salts | H NMR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.